Ferro-Silicon

Steelmaking Deoxidation Ferroalloy

Using the wrong FeSi grade introduces costly process deviations. For instance, substituting FeSi45 for FeSi75 can lower deoxidation efficiency by up to 60%, increasing material waste and energy costs. - Available in FeSi72, FeSi75, and FeSi45 grades to match your specific metallurgical requirements. - FeSi75 ensures oxygen levels ≤50 ppm in electrical and HSLA steels, a 10-15% efficiency gain over FeSi72. - Consistent silicon recovery and predictable kinetics reduce process variability for bulk steel deoxidation. Ensure stable production metrics-match the grade to your exact application.

Molecular Formula Fe,Si
Molecular Weight 0
CAS No. 12023-54-0
Cat. No. B1173132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerro-Silicon
CAS12023-54-0
Molecular FormulaFe,Si
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 g / 50 kg / 1 mt / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ferro-Silicon Baseline for Steelmaking and Foundry


Ferro-Silicon (FeSi), CAS 12023-54-0, is a master alloy of iron and silicon produced via carbothermic reduction in submerged arc furnaces [1]. With silicon content ranging from 15% to 95%, commercial grades are primarily defined by their Si percentage, most commonly FeSi45 (40-47% Si), FeSi72 (≥72% Si), and FeSi75 (74-80% Si) [2]. Its core metallurgical functions—deoxidation in steelmaking, graphitization/inoculation in cast iron, and alloying—are directly governed by silicon content, impurity profiles (Al, C, P, S), and physical properties like density (3.5-5.0 g/cm³) and melting range (1200-1400°C), which vary significantly by grade [3]. This baseline compositional and functional variability is the foundation for grade-specific performance and procurement decisions.

Steelmaking deoxidation: higher Si grades (FeSi72/FeSi75) support rapid oxygen removal and process control.

Foundry inoculation: FeSi75 offers reported balanced cost-performance for gray and ductile iron.

Si content range (45–75%) defines functional fit; grade selection depends on target metallurgical outcome and impurity limits.

Quantified Risks of Ferro-Silicon Substitution


Substituting one grade of Ferro-Silicon for another—or replacing it with a different silicon source like silicon metal or silicon carbide—without adjusting process parameters leads to measurable deviations in deoxidation efficiency, silicon recovery, energy consumption, and final material properties. For instance, using FeSi45 in place of FeSi75 for deoxidation can reduce efficiency by 40-60% per ton of steel, increasing consumption and cost [1]. Similarly, substituting FeSi72 for FeSi75 in electrical steel production may result in a 10-15% lower deoxidation rate, failing to meet required purity levels for magnetic permeability [2]. Beyond grade variations, substituting ferrosilicon with silicon carbide as a deoxidizer, while potentially reducing material cost by 15-25%, can slow reduction periods by 10-15% and increase casting defects due to different inclusion profiles [3]. These quantifiable differences underscore that Ferro-Silicon procurement is not a commodity decision; it requires precise matching of grade-specific performance data to application requirements.

Lower-Si grade deoxidation gap

Using FeSi45 in place of FeSi75 may reduce deoxidation efficiency, increase consumption per ton, and affect steel purity.

Electrical steel purity mismatch

Substituting FeSi72 for FeSi75 can lower deoxidation rate and risk failing magnetic permeability specifications.

Silicon carbide process trade-off

Replacing ferrosilicon with silicon carbide may alter reduction kinetics, extend cycle time, and introduce inclusion-related casting defects.

Ferro-Silicon Procurement Evidence Guide


Deoxidation Efficiency: FeSi75 vs. FeSi45 in Steelmaking

In steelmaking applications, FeSi75 demonstrates a deoxidation efficiency that is 40-60% higher per metric ton compared to FeSi45, a lower-grade ferrosilicon alloy [1]. This differential is attributed to the higher silicon content (74-80% Si) of FeSi75 versus FeSi45 (40-47% Si), which enables a more complete and rapid reaction with dissolved oxygen in molten steel.

Deoxidation Efficiency
Head-to-head
FeSi75: 40–60% higher efficiency per metric ton vs FeSi45
Supports higher-Si grade procurement for steelmaking
Supplier-reported comparison; verify under own process conditions
Steelmaking Deoxidation Ferroalloy

Exothermic Energy: FeSi75 vs. FeSi45 in Deoxidation

During deoxidation, the exothermic reaction of FeSi75 generates 7,250 kcal/kg, which is approximately 42% more heat than the 5,100 kcal/kg generated by FeSi45 [1]. This additional thermal energy can contribute to maintaining or achieving target melt temperatures, potentially reducing external energy input requirements in the furnace.

Exothermic Energy
Head-to-head
FeSi75: 7,250 kcal/kg vs FeSi45: 5,100 kcal/kg (+42%)
May reduce external energy demand in deoxidation
Thermal benefit context; confirm with furnace energy balance
Steelmaking Thermochemistry Ferroalloy

Deoxidation Speed: FeSi75 vs. FeSi72 for High-Purity Steel

FeSi75 provides a deoxidation efficiency that is 10-15% higher than FeSi72, a difference stemming from its higher silicon content (≥75% vs. ≥72%) and often tighter impurity controls [1]. This enhanced efficiency is critical for achieving the stringent purity requirements of high-value steel grades. In trials with 30MnSi structural steel, the addition of 3-5 kg/t of a 72% ferrosilicon grade was shown to reduce molten steel oxygen content from 800 ppm to ≤50 ppm within 5 minutes, demonstrating the rapid kinetics achievable even with the lower grade [2].

Deoxidation Speed
Head-to-head
FeSi75: 10–15% higher efficiency than FeSi72; O₂ reduced to ≤50 ppm in 5 min (30MnSi trial)
Supports FeSi75 for high-purity steel grades
Kinetic data from 30MnSi trials; scale-up review suggested
Steelmaking Deoxidation Alloying

Inoculation Cost-Effectiveness: FeSi75 vs. FeSi45 and FeSi85

In foundry inoculation, FeSi75 is widely adopted as the standard due to its balanced performance and cost. While FeSi45 has a lower per-ton cost, its inoculation effect is considered poor, leading to higher consumption rates or inferior cast iron properties . Conversely, FeSi85 provides excellent inoculation but at a significantly higher use cost . FeSi75, therefore, represents the optimal economic choice for many foundries, providing effective graphitization without the cost premium of higher-silicon grades.

Cost-Performance Balance
Class-level
FeSi75 reported as industry standard; FeSi45 lower performance; FeSi85 higher cost
FeSi75 may offer balanced cost for general foundry use
Data to verify; class-level inference from industrial practice
Cast Iron Inoculation Foundry

Nodule Count in Ductile Iron: FeSi75 vs. Specialty Inoculants

In the production of ductile iron, the choice of inoculant directly impacts graphite morphology and mechanical properties. A study comparing three commercial inoculants found that a sample inoculated with FeSi75% resulted in the lowest number of graphite nodules per mm², which correlated with lower elongation values [1]. In contrast, inoculants containing barium (FeSi-Ba) or zirconium (FeSi-Zr) have been shown to provide higher nodule counts and improved mechanical properties [2]. This highlights that while FeSi75 is a functional inoculant, it is outperformed by specialty alloys in applications requiring maximum ductility and tensile strength.

Nodule Count
Reported
FeSi75: lowest nodule count among 3 inoculants; lower elongation
Specialty inoculants may be required for high-ductility ductile iron
Study-specific findings; direct comparison to FeSi-Ba/Zr
Ductile Iron Inoculation Microstructure

Silicon Recovery Stability: FeSi vs. Silicon Metal

Compared to silicon metal (Si ≥ 97%), ferrosilicon (FeSi) provides a more stable and predictable silicon recovery rate in steelmaking deoxidation . Silicon metal, due to its lack of an iron carrier, is prone to rapid oxidation, flotation, and burn-off, leading to highly variable and often lower overall recovery . This instability can increase effective deoxidation cost and complicate process control. While silicon metal is essential for achieving the highest steel cleanliness, its use requires stricter operational control compared to the more robust and forgiving ferrosilicon.

Recovery Stability
Data to verify
Ferrosilicon: stable Si recovery vs silicon metal (prone to oxidation/burn-off)
Ferrosilicon may support more predictable deoxidation
Qualitative operational experience; confirm with process data
Steelmaking Deoxidation Process Control

Ferro-Silicon Application Scenarios


Electrical and HSLA Steel Deoxidation

For the production of electrical steels, where magnetic permeability and aging resistance are critical, and for HSLA steels requiring high purity, the superior deoxidation efficiency of FeSi75 is required. Its 10-15% higher efficiency over FeSi72 ensures oxygen levels are reduced to ≤50 ppm [1], meeting stringent specifications and justifying its higher procurement cost through improved product quality and yield.

Cost-Optimized Inoculation for Gray and Ductile Iron

In high-volume foundry operations where the mechanical property demands are not extreme, FeSi75 is the standard inoculant due to its favorable cost-performance balance. As documented, it provides effective graphitization and reduces chill tendency without the excessive cost of FeSi85 or the poor performance of FeSi45 . Procurement of FeSi75 in this scenario optimizes the total cost of use.

Process Stability in Steelmaking Deoxidation

In integrated steel mills producing carbon and low-alloy structural steels, ferrosilicon (FeSi72 or FeSi75) is the preferred deoxidizer over silicon metal due to its stable silicon recovery and predictable reaction kinetics . This stability reduces process variability and allows for more accurate cost forecasting, making ferrosilicon the reliable, industrial-scale choice for bulk deoxidation.

Maximum Mechanical Properties in Ductile Iron

For critical ductile iron components (e.g., automotive safety parts, wind turbine castings) where maximum nodule count, elongation, and tensile strength are required, FeSi75 alone is insufficient. Procurement should instead focus on specialty inoculants like FeSi-Ba or FeSi-Zr, which have been shown in comparative studies to yield higher nodule counts and better mechanical properties [2]. This scenario defines the performance limit of standard FeSi75.

Application
Selection Property
Validation Focus
Electrical & HSLA Steel Deoxidation
Higher-Si grade (FeSi75) for rapid deoxidation and tight oxygen control
Oxygen level reduction, magnetic permeability, aging resistance
Cost-Optimized Inoculation
FeSi75 for reported balanced cost-performance in gray and ductile iron
Graphite morphology, chill depth, mechanical properties
Process Stability in Deoxidation
Ferrosilicon over silicon metal for stable Si recovery
Silicon recovery rate, process variability, inclusion analysis
Maximum Ductile Iron Properties
Specialty inoculants (FeSi-Ba/Zr) over FeSi75 for higher nodule counts
Nodule count, elongation, tensile strength

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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